
Nafarelin
Descripción general
Descripción
La nafarelina es un análogo decapéptido sintético de la hormona liberadora de gonadotropina (GnRH). Se utiliza principalmente en el tratamiento de la pubertad precoz central y la endometriosis. La nafarelina funciona como un potente agonista del receptor de GnRH, lo que lleva a la modulación de la liberación de gonadotropina de la glándula pituitaria .
Aplicaciones Científicas De Investigación
La nafarelina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis y modificación de péptidos.
Biología: Se emplea en la investigación sobre la regulación hormonal y la biología reproductiva.
Medicina: Se utiliza en estudios clínicos para el tratamiento de la pubertad precoz central, la endometriosis, los fibromas uterinos y como parte de la terapia hormonal para personas transgénero.
Industria: Se utiliza en el desarrollo de sistemas de administración de fármacos de liberación controlada, como microesferas de ácido poli (D, L láctico-co-glicólico) .
Mecanismo De Acción
La nafarelina actúa como un agonista del receptor de GnRH. Tras su administración, inicialmente estimula la liberación de hormona luteinizante (LH) y hormona foliculoestimulante (FSH) de la glándula pituitaria. Esto conduce a un aumento temporal en la esteroidogénesis gonadal. con la administración continua, la nafarelina causa desensibilización del receptor de GnRH, lo que resulta en una disminución de la secreción de esteroides gonadales. Esta supresión de la producción de esteroides gonadales es la base de sus efectos terapéuticos en condiciones como la endometriosis y la pubertad precoz central .
Análisis Bioquímico
Biochemical Properties
At the onset of administration, Nafarelin stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . This interaction with the pituitary gonadotropins is a key aspect of its role in biochemical reactions.
Cellular Effects
This compound influences cell function by affecting the release of pituitary gonadotropins, which in turn impacts gonadal steroidogenesis . This can have various effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its agonistic action on GnRH. It stimulates the release of LH and FSH from the pituitary gland, which then leads to a temporary increase in gonadal steroidogenesis . This involves binding interactions with the GnRH receptors on the pituitary gland.
Temporal Effects in Laboratory Settings
Repeated dosing of this compound abolishes the stimulatory effect on the pituitary gland. Twice daily administration leads to decreased secretion of gonadal steroids by about 4 weeks . Consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent .
Metabolic Pathways
This compound, being a GnRH agonist, is involved in the metabolic pathway of gonadal steroidogenesis . It interacts with the GnRH receptors on the pituitary gland, influencing the release of LH and FSH, which are key hormones in this pathway.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La nafarelina se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. La síntesis implica la adición secuencial de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. Los pasos clave incluyen:
Acoplamiento: Los aminoácidos se acoplan utilizando carbodiimidas u otros reactivos de acoplamiento.
Desprotección: Los grupos protectores se eliminan para permitir la adición del siguiente aminoácido.
Escisión: El péptido completo se escinde de la resina y se purifica.
Métodos de producción industrial: La producción industrial de nafarelina implica SPPS a gran escala, seguida de la purificación mediante cromatografía líquida de alta resolución (HPLC). El producto final se formula en un aerosol nasal para uso clínico .
Análisis De Reacciones Químicas
Tipos de reacciones: La nafarelina se somete a varias reacciones químicas, incluidas:
Hidrólisis: Los enlaces peptídicos en la nafarelina pueden hidrolizarse en condiciones ácidas o básicas.
Oxidación: Los residuos de triptófano y tirosina en la nafarelina pueden oxidarse en presencia de agentes oxidantes.
Sustitución: Los residuos de aminoácidos en la nafarelina pueden sustituirse por otros aminoácidos para crear análogos con diferentes propiedades.
Reactivos y condiciones comunes:
Hidrólisis: Soluciones ácidas o básicas.
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Sustitución: Derivados de aminoácidos y reactivos de acoplamiento.
Principales productos formados:
Hidrólisis: Fragmentos peptídicos más pequeños.
Oxidación: Formas oxidadas de triptófano y tirosina.
Sustitución: Análogos de nafarelina modificados con actividad biológica alterada.
Comparación Con Compuestos Similares
La nafarelina es parte de una clase de compuestos conocidos como agonistas de GnRH. Los compuestos similares incluyen:
Goserelina: Otro agonista de GnRH utilizado en el tratamiento del cáncer de próstata y la endometriosis.
Leuprorelina: Se utiliza para indicaciones similares a las de la nafarelina, incluyendo el cáncer de próstata y la endometriosis.
Triptorelina: Se emplea en el tratamiento de cánceres y afecciones sensibles a las hormonas.
Unicidad de la nafarelina: La nafarelina es única en su vía de administración como aerosol nasal, lo que ofrece una alternativa no invasiva a las inyecciones. Esto la hace especialmente adecuada para pacientes pediátricos y aquellos que prefieren no utilizar medicamentos inyectables .
Propiedades
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H83N17O13/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHUEXWOYVBUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H83N17O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nafarelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.66e-02 g/L | |
| Record name | Nafarelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
76932-56-4 | |
| Record name | Nafarelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


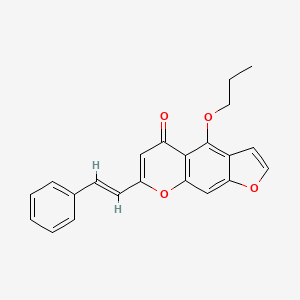

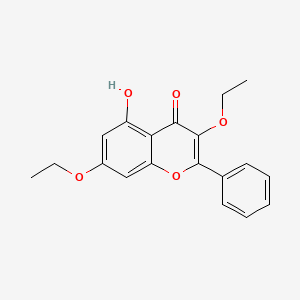

![[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1677542.png)
![N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B1677544.png)
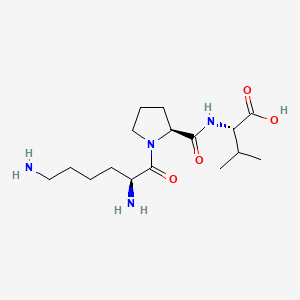
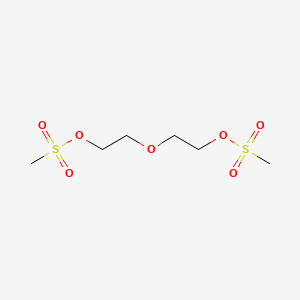
![4-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1677552.png)
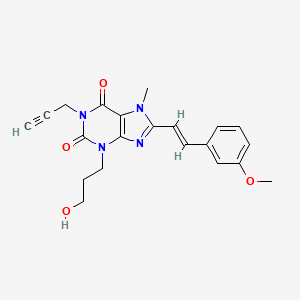
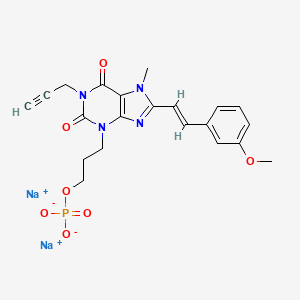
![(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1677556.png)

![2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide](/img/structure/B1677558.png)
